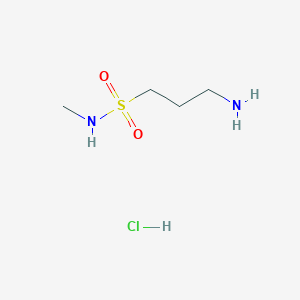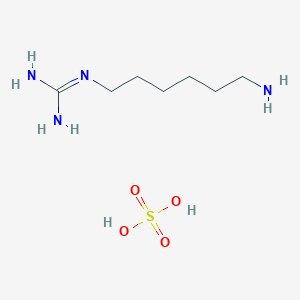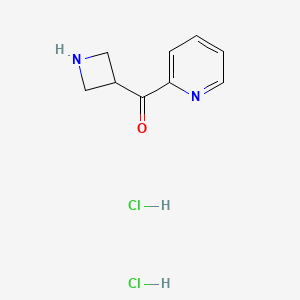
Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride is a chemical compound with the CAS Number: 2095410-16-3 . It has a molecular weight of 235.11 . The compound is solid in its physical form . The IUPAC name for this compound is azetidin-3-yl (pyridin-2-yl)methanone dihydrochloride .
Molecular Structure Analysis
The InChI code for Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride is1S/C9H10N2O.2ClH/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;;/h1-4,7,10H,5-6H2;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride is a solid compound . It has a molecular weight of 235.11 . The IUPAC name for this compound is azetidin-3-yl (pyridin-2-yl)methanone dihydrochloride .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Screening
- A novel series of 2-azetidinones derived from pyrazin dicarboxylic acid were synthesized and displayed excellent antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Ayyash & Habeeb, 2019).
- Another study focused on synthesizing pyrimidine-azetidinone analogues, which were evaluated for their antioxidant, in vitro antimicrobial, and antitubercular activities, revealing their capability to act as antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
- Research on Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone demonstrated potential antidepressant and nootropic agents, highlighting the central nervous system activity of these compounds (Thomas et al., 2016).
Biological Evaluation and Catalytic Applications
- Azetidinones have also been synthesized and evaluated for their biological activities against a panel of bacterial strains, showing the diverse applicability of these compounds in medicinal chemistry (Chopde et al., 2011).
- In a study on CC'N-Osmium complexes, 2-azetidinones were used as precursors for pincer ligands, indicating their use in advanced organometallic chemistry and potential applications in catalysis (Casarrubios et al., 2015).
Additional Research Insights
- The synthesis and characterization of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives were explored for antimicrobial activity, offering insights into the structural requirements for biological efficacy (Desai & Dodiya, 2014).
- Development of a precipitation-resistant solution formulation for a poorly water-soluble compound showcased the pharmaceutical application of these derivatives in enhancing drug delivery and bioavailability (Burton et al., 2012).
Eigenschaften
IUPAC Name |
azetidin-3-yl(pyridin-2-yl)methanone;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.2ClH/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;;/h1-4,7,10H,5-6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYVIKULPZBXCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=CC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

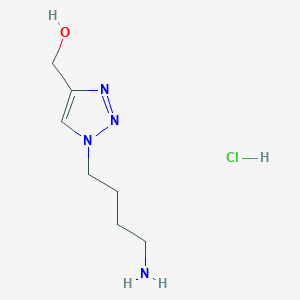


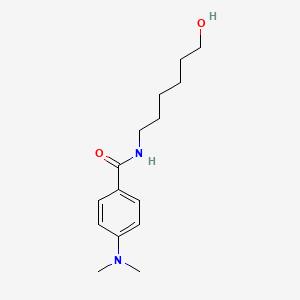
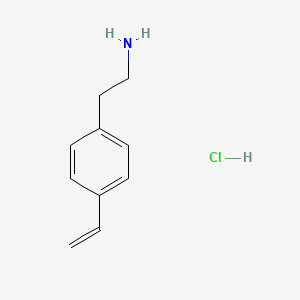

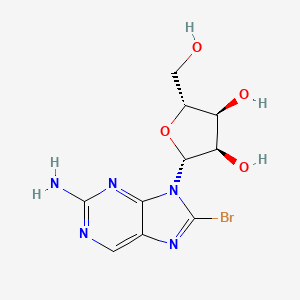
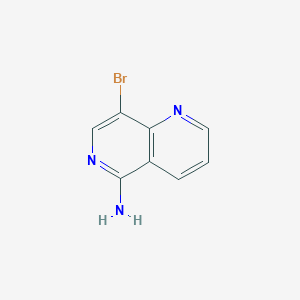

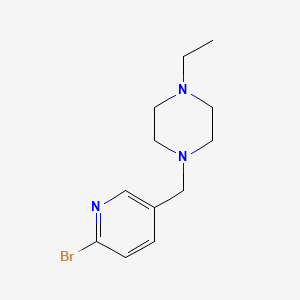
![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)
![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)
